molecular formula C15H11BrN2O4 B11550893 methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate

methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate

Cat. No.: B11550893
M. Wt: 363.16 g/mol
InChI Key: XZMWSDKEEMMGGQ-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]benzoate is an organic compound with a complex structure that includes a bromine atom, a nitro group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]benzoate typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with methyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can result in various substituted benzoates.

Scientific Research Applications

Methyl 4-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]benzoate involves its interaction with specific molecular targets. The nitro group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar in structure but lacks the nitro group and Schiff base linkage.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the nitro group and Schiff base linkage.

Uniqueness

Methyl 4-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro group and the Schiff base linkage makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H11BrN2O4

Molecular Weight

363.16 g/mol

IUPAC Name

methyl 4-[(4-bromo-3-nitrophenyl)methylideneamino]benzoate

InChI

InChI=1S/C15H11BrN2O4/c1-22-15(19)11-3-5-12(6-4-11)17-9-10-2-7-13(16)14(8-10)18(20)21/h2-9H,1H3

InChI Key

XZMWSDKEEMMGGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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